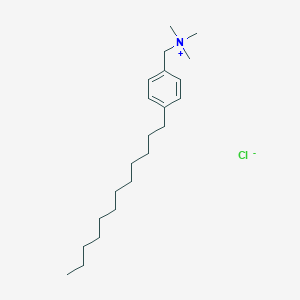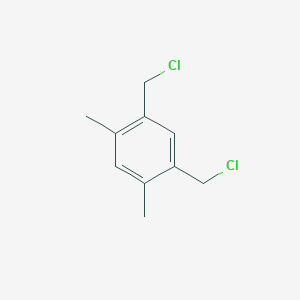
ベンゼンメタナミニウム、4-ドデシル-N,N,N-トリメチル-、塩化物
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Benzenemethanaminium, 4-dodecyl-N,N,N-trimethyl-, chloride is a quaternary ammonium compound widely used in various industrial and scientific applications. It is known for its surfactant properties, making it valuable in formulations requiring emulsification, dispersion, and antimicrobial activity. The compound is also referred to as dodecylbenzyltrimethylammonium chloride and has the molecular formula C({22})H({40})ClN.
科学的研究の応用
Benzenemethanaminium, 4-dodecyl-N,N,N-trimethyl-, chloride has a wide range of applications in scientific research:
Chemistry: Used as a phase transfer catalyst in organic synthesis to facilitate reactions between reactants in different phases.
Biology: Employed as an antimicrobial agent in laboratory settings to study its effects on bacterial and fungal cultures.
Medicine: Investigated for its potential use in disinfectants and antiseptics due to its broad-spectrum antimicrobial activity.
Industry: Utilized in formulations for personal care products, such as shampoos and conditioners, as well as in industrial cleaners and detergents.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Benzenemethanaminium, 4-dodecyl-N,N,N-trimethyl-, chloride typically involves the quaternization of dodecylbenzylamine with methyl chloride. The reaction is carried out under mild conditions, often in an organic solvent such as ethanol or isopropanol. The process can be summarized as follows:
Starting Materials: Dodecylbenzylamine and methyl chloride.
Reaction Conditions: The reaction is conducted at room temperature or slightly elevated temperatures (20-40°C) to facilitate the quaternization process.
Procedure: Dodecylbenzylamine is dissolved in the solvent, and methyl chloride gas is bubbled through the solution. The reaction mixture is stirred until the formation of the quaternary ammonium salt is complete.
Purification: The product is isolated by filtration or precipitation, followed by washing with a non-polar solvent to remove any unreacted starting materials.
Industrial Production Methods
In industrial settings, the production of Benzenemethanaminium, 4-dodecyl-N,N,N-trimethyl-, chloride is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves automated control of reactant feed rates, temperature, and pressure to optimize the reaction conditions. The final product is typically obtained as a high-purity solid or concentrated aqueous solution.
化学反応の分析
Types of Reactions
Benzenemethanaminium, 4-dodecyl-N,N,N-trimethyl-, chloride undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the chloride ion is replaced by other nucleophiles such as hydroxide, cyanide, or thiolate ions.
Oxidation and Reduction: While the quaternary ammonium group is generally stable, the benzyl and dodecyl groups can undergo oxidation reactions under strong oxidative conditions, leading to the formation of corresponding alcohols, aldehydes, or carboxylic acids.
Hydrolysis: In aqueous solutions, especially under acidic or basic conditions, the compound can hydrolyze to form dodecylbenzylamine and trimethylamine.
Common Reagents and Conditions
Nucleophiles: Hydroxide, cyanide, thiolate ions.
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Hydrolysis Conditions: Acidic (HCl) or basic (NaOH) aqueous solutions.
Major Products
Substitution: Formation of new quaternary ammonium salts.
Oxidation: Alcohols, aldehydes, carboxylic acids.
Hydrolysis: Dodecylbenzylamine, trimethylamine.
作用機序
The antimicrobial activity of Benzenemethanaminium, 4-dodecyl-N,N,N-trimethyl-, chloride is primarily due to its ability to disrupt microbial cell membranes. The compound interacts with the lipid bilayer of the cell membrane, causing increased permeability and eventual cell lysis. This disruption is facilitated by the hydrophobic dodecyl group, which integrates into the lipid bilayer, and the positively charged ammonium group, which interacts with negatively charged components of the cell membrane.
類似化合物との比較
Benzenemethanaminium, 4-dodecyl-N,N,N-trimethyl-, chloride is part of a broader class of quaternary ammonium compounds, which include:
Benzalkonium Chloride: Similar in structure but with varying alkyl chain lengths. Known for its use in disinfectants and antiseptics.
Cetyltrimethylammonium Chloride: Contains a cetyl (hexadecyl) group instead of a dodecyl group. Commonly used in hair conditioners and fabric softeners.
Tetradecyltrimethylammonium Bromide: Similar to cetyltrimethylammonium chloride but with a tetradecyl (myristyl) group. Used in similar applications as other quaternary ammonium compounds.
The uniqueness of Benzenemethanaminium, 4-dodecyl-N,N,N-trimethyl-, chloride lies in its specific alkyl chain length and its balance of hydrophobic and hydrophilic properties, making it particularly effective in certain applications such as emulsification and antimicrobial activity.
特性
CAS番号 |
1330-85-4 |
|---|---|
分子式 |
C22H40ClN |
分子量 |
354.0 g/mol |
IUPAC名 |
(3-dodecylphenyl)methyl-trimethylazanium;chloride |
InChI |
InChI=1S/C22H40N.ClH/c1-5-6-7-8-9-10-11-12-13-14-16-21-17-15-18-22(19-21)20-23(2,3)4;/h15,17-19H,5-14,16,20H2,1-4H3;1H/q+1;/p-1 |
InChIキー |
NWUZFHOECSNOOL-UHFFFAOYSA-M |
SMILES |
CCCCCCCCCCCCC1=CC=C(C=C1)C[N+](C)(C)C.[Cl-] |
正規SMILES |
CCCCCCCCCCCCC1=CC(=CC=C1)C[N+](C)(C)C.[Cl-] |
| 19014-05-2 1330-85-4 |
|
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















